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Ammonium pentaborate, tetrahydrate

Cat. No.: B8113362
M. Wt: 272.2 g/mol
InChI Key: NYPWKOWFDFBRKM-UHFFFAOYSA-N
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Description

Contextualization within Borate (B1201080) Chemistry

Borates are a diverse group of chemical compounds containing boron-oxygen anionic groups. unacademy.com The chemistry of borates is exceptionally complex and fascinating due to the ability of boron to form stable bonds with oxygen in both trigonal planar (BO₃) and tetrahedral (BO₄) configurations. acs.orgwikipedia.org This dual coordination capability allows for the formation of a vast array of borate anions, from simple isolated units to complex polymeric chains, layers, and three-dimensional frameworks. wikipedia.orgnih.gov

Ammonium (B1175870) pentaborate, tetrahydrate, with the chemical formula (NH₄)B₅O₈·4H₂O, is a prominent member of the polyborate family. guidechem.comwikipedia.org Its structure consists of a complex pentaborate anion [B₅O₈]⁻, an ammonium cation (NH₄⁺), and four water molecules of hydration. The pentaborate anion itself is a sophisticated structure built from interconnected BO₃ and BO₄ units. This structural intricacy is a hallmark of borate chemistry and is fundamental to the compound's properties. The presence of the ammonium cation, as opposed to an alkali metal, imparts specific characteristics to the compound, such as its decomposition behavior at elevated temperatures, releasing ammonia (B1221849) and water. borax.comborax.com

Historical Perspectives on Pentaborate Salts

The study of borate minerals dates back centuries, with naturally occurring borates like borax (B76245) being known and utilized for various purposes. unacademy.com The systematic investigation of borate chemistry, however, began to flourish with the development of modern analytical techniques. Early research focused on the extraction and purification of borates from mineral deposits and understanding their basic chemical reactions. wikipedia.org

The synthesis of specific borate salts, such as ammonium pentaborate, likely emerged from the controlled reaction of boric acid with ammonia or ammonium salts. guidechem.comwikipedia.org A known method for producing ammonium pentaborate involves reacting borax and ammonium chloride in an aqueous solution. google.com Over time, researchers have developed various methods for its preparation, including the reaction of alkaline earth tetraborates with mineral acids followed by the addition of ammonia. google.com The octahydrate form of ammonium pentaborate is also recognized. wikipedia.org

Significance of Ammonium Pentaborate, Tetrahydrate in Advanced Materials Science

This compound has emerged as a crucial component in the field of advanced materials science due to its multifaceted properties. valuates.com Its applications are diverse and continue to expand as research uncovers new functionalities.

One of its most significant roles is as a flame retardant . borax.comchemimpex.com When exposed to heat, it decomposes and releases water and ammonia, which have a cooling and diluting effect on combustible gases. borax.comborax.com Furthermore, the resulting boric oxide forms a glassy protective layer that inhibits further combustion. borax.com This char-forming action is particularly effective in cellulosic materials like wood and paper, as well as in polymers. borax.comborax.com

In the realm of ceramics and glass manufacturing , ammonium pentaborate acts as a fluxing agent, lowering the melting point and viscosity of the mixture, which facilitates the formation of high-quality, uniform materials. chemimpex.comalibaba.com It is also used in the preparation of specialty welding and brazing fluxes. borax.com

The compound finds application in electrolytic capacitors , where it is used in the electrolyte solution to help form a thin, stable oxide layer on the aluminum foil. borax.comborax.com Its purity is critical for the performance of these electronic components. borax.com

Furthermore, ammonium pentaborate serves as a precursor for the synthesis of other boron-containing advanced materials. For instance, it has been used to prepare boron-nitrogen co-doped porous carbon materials for supercapacitors. guidechem.com

Scope of Contemporary Research on this compound

Current research on this compound is focused on several key areas, aiming to optimize its existing applications and explore new frontiers.

A significant area of investigation is the thermal decomposition behavior of the compound. researchgate.netcapes.gov.br Understanding the precise temperatures and mechanisms of its dehydration and deamination is crucial for its effective use as a flame retardant and in high-temperature ceramic processes. researchgate.net Studies have shown that the dehydration process occurs in a narrow temperature range, and the deamination step is similar to that of ammonium tetraborate (B1243019). researchgate.net

Researchers are also exploring novel synthesis methods to control the particle size, morphology, and purity of this compound to enhance its performance in specific applications. This includes methods that are more environmentally friendly and cost-effective. guidechem.com

Another active research direction is its use as a template or precursor for creating new materials. For example, a novel hydrogen-bonded supramolecular framework of ammonium pentaborate containing poly(ethylene-glycol) chains has been reported, demonstrating its potential in the templated synthesis of complex structures. rsc.org

The global market for this compound is projected to grow, driven by its increasing use in flame retardants, ceramics, and glass. valuates.com This economic trend is likely to fuel further research into its properties and applications, particularly in developing more sustainable and high-performance materials.

PropertyValue
Chemical Formula (NH₄)B₅O₈·4H₂O guidechem.com
Molecular Weight 272.15 g/mol borax.comscbt.com
Appearance White crystalline granules or powder borax.comamericanelements.com
Specific Gravity 1.58 g/cm³ borax.comamericanelements.com
Melting Point Decomposes around 110 °C (loses water) borax.comamericanelements.com
Solubility in Water Soluble; 7.07% at 20 °C, 10.9% at room temperature borax.comnih.gov
ApplicationRole of this compound
Flame Retardants Releases water and ammonia upon heating, forms a protective boric oxide layer. borax.comchemimpex.com
Ceramics and Glass Acts as a flux to lower melting temperatures and improve quality. chemimpex.comalibaba.com
Electrolytic Capacitors Component of the electrolyte for forming the dielectric oxide layer. borax.comborax.com
Advanced Materials Precursor for materials like boron-nitrogen co-doped porous carbon. guidechem.com
Corrosion Inhibition Protects ferrous metals from oxidation. borax.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula B5H12NO12 B8113362 Ammonium pentaborate, tetrahydrate

Properties

IUPAC Name

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B5HO8.H3N.4H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;/h9H;1H3;4*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPWKOWFDFBRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H12NO12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Crystal Growth of Ammonium Pentaborate, Tetrahydrate

Aqueous Solution-Based Synthesis Protocols

Aqueous solution-based methods are the most common approaches for the synthesis of ammonium (B1175870) pentaborate, tetrahydrate. These methods are typically straightforward and can be scaled for industrial production.

Direct Reaction Pathways (e.g., Boric Acid and Ammonia)

The most direct and widely used method for synthesizing ammonium pentaborate, tetrahydrate involves the controlled reaction of boric acid (H₃BO₃) and ammonia (B1221849) (NH₃) in an aqueous solution. borax.comborax.com This process is based on the neutralization reaction between the acidic boric acid and the basic ammonia.

The reaction can be summarized as follows:

5H₃BO₃ + NH₃ + H₂O → NH₄B₅O₈·4H₂O

A typical laboratory-scale preparation involves dissolving boric acid in water and then adding a concentrated ammonia solution while stirring. guidechem.com The temperature is carefully controlled, often around 35±2°C, to facilitate the reaction and subsequent crystallization. guidechem.com After the boric acid has fully reacted and the solution becomes clear, it is cooled to induce the precipitation of this compound crystals. guidechem.com The resulting white crystalline granules are then collected, washed, and dried. borax.comborax.com The purity of the final product is essential for many of its applications, such as in the manufacturing of electrolytic capacitors. borax.com

A variation of this method involves the reaction of borax (B76245) (sodium tetraborate) with ammonium chloride. guidechem.comgoogle.com In this process, borax and ammonium chloride are reacted in an aqueous mixture, and the resulting ammonia is removed by distillation. google.com Subsequently, ammonium pentaborate is precipitated from the solution. google.com

Interactive Data Table: Parameters for Direct Synthesis
Parameter Value Reference
Reactants Boric Acid, Ammonia Water guidechem.com
Temperature 35±2°C guidechem.com
Stirring Slow guidechem.com
Cooling Temperature 15±2°C guidechem.com

Reaction with Alkaline Earth Tetraborates and Acidic Precursors

An alternative aqueous synthesis route involves the reaction of alkaline earth tetraborates with mineral acids, followed by the addition of ammonia or ammonium hydroxide (B78521). google.com This method is particularly noted for its ability to produce aqueous solutions of ammonium pentaborate with significantly reduced levels of residual ammonia. google.com

The general scheme for this process is:

Reaction of an alkaline earth tetraborate (B1243019) (e.g., Tincal, Rasorite, Kernite) with a mineral acid (e.g., sulfuric acid, hydrochloric acid, nitric acid) in water. This step generates boric acid and the corresponding alkaline earth salt. google.com

Addition of a precise amount of ammonia or ammonium hydroxide to the solution to react with the generated boric acid and form ammonium pentaborate. google.com

By carefully controlling the stoichiometry of the reactants, it is possible to produce solutions containing little to no residual ammonia. google.com For instance, reacting 1.25 moles of an alkaline earth tetraborate with 2.5 moles of hydrochloric or nitric acid, followed by the addition of 1.0 mole of ammonia, can yield an aqueous solution of ammonium pentaborate with no residual ammonia. google.com

Interactive Data Table: Stoichiometry for Minimized Residual Ammonia
Alkaline Earth Tetraborate (moles) Mineral Acid (moles) Acid Type Ammonia (moles) Residual Ammonia (moles) Reference
1.0 2.0 Hydrochloric or Nitric Acid 1.0 0.20 google.com
1.0 1.0 Sulfuric, Sulfurous, or Phosphoric Acid 1.0 0.20 google.com
1.25 2.5 Hydrochloric or Nitric Acid 1.0 0 google.com
1.25 1.25 Sulfuric, Sulfurous, or Phosphoric Acid 1.0 0 google.com

Control of Residual Ammonia in Synthesis

The presence of residual ammonia in ammonium pentaborate solutions can be undesirable for certain applications, such as in the formulation of binding resins for wood composites. google.com As detailed in the previous section, the reaction of alkaline earth tetraborates with mineral acids offers a robust method for controlling and minimizing residual ammonia. google.com

The key to this control lies in the initial generation of boric acid from the tetraborate, followed by the stoichiometric addition of ammonia. google.com This is in contrast to methods that utilize ammonium salts directly, which can lead to the formation of ammonium tetraborate and higher levels of residual ammonia. google.com By adjusting the molar ratios of the alkaline earth tetraborate and the mineral acid, the amount of residual ammonia can be precisely tailored, even achieving solutions with no residual ammonia. google.com

Advanced Synthesis Techniques

Solvothermal Synthesis for Crystal Quality Enhancement

While specific research on the solvothermal synthesis of this compound is not extensively detailed in the provided search results, the principles of solvothermal synthesis suggest its potential for producing high-quality crystals. Solvothermal synthesis is a method of preparing crystalline materials in a solvent at temperatures above its boiling point within a sealed vessel, known as an autoclave. The elevated temperature and pressure can lead to increased solubility of reactants and facilitate the growth of well-defined crystals. This technique is often employed to produce materials with specific morphologies and high crystallinity.

Microwave-Assisted Hydrothermal Methods

Microwave-assisted hydrothermal synthesis is an innovative technique that combines the advantages of hydrothermal methods with the rapid and uniform heating provided by microwave irradiation. researchgate.netarxiv.org This method can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The process involves placing the reactant solution in a sealed vessel and exposing it to microwave radiation. researchgate.net The microwaves directly couple with polar molecules in the solution, such as water, leading to rapid and homogeneous heating. researchgate.netnih.gov This can result in the formation of fine, monodisperse nanoparticles and can offer precise control over the synthesis parameters. nih.gov

For instance, a method for preparing boron-nitrogen co-doped porous carbon materials utilizes this compound as a source of boron and nitrogen. guidechem.com The process involves a microwave-assisted hydrothermal treatment followed by high-temperature pyrolysis. guidechem.com This approach highlights the utility of microwave-assisted methods in reactions involving ammonium pentaborate, suggesting its applicability for the direct synthesis of the compound itself to achieve desired crystal characteristics. guidechem.com Research on the microwave-assisted hydrothermal synthesis of other ammonium-containing compounds, such as ammonium vanadate, has demonstrated that this technique can alter growth patterns and influence crystal morphology. researchgate.net

Crystal Growth Mechanisms and Kinetics

The growth of this compound crystals is a process governed by the principles of nucleation and subsequent crystal growth from a supersaturated solution. The quality and size of the resulting crystals are highly dependent on the control of various experimental parameters.

Slow Evaporation and Slow Cooling Techniques for Single Crystal Growth

Single crystals of this compound are effectively grown using low-temperature solution growth methods, such as slow evaporation and slow cooling. nih.govbrainkart.com These techniques are particularly suitable for materials that may decompose at higher temperatures. brainkart.com

The slow evaporation method involves dissolving the compound in a suitable solvent, often in a two-solvent system, to create a moderately saturated solution. umass.edu The solution is then left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to the formation of crystals. umass.edumit.edu The rate of evaporation can be controlled to influence the size and quality of the crystals. umass.edu For instance, single crystals of pure and thiourea-doped ammonium pentaborate have been successfully grown using the slow solvent evaporation technique. researchgate.net

The slow cooling method is another widely used technique for growing bulk single crystals. brainkart.com This method involves preparing a saturated solution at a temperature higher than room temperature, typically between 45°C and 75°C. brainkart.com The solution is then allowed to cool down slowly to room temperature. brainkart.com As the temperature decreases, the solubility of this compound in the aqueous solution lessens, leading to supersaturation and subsequent crystal growth. nih.govbrainkart.com This method has been successfully employed to grow nonlinear optical single crystals of ammonium pentaborate. nih.gov

To achieve large, high-quality crystals, it is crucial to minimize the number of nucleation sites. mit.edu Slower growth rates generally result in larger and better-quality crystals. mit.edu A common practice to improve crystal quality is to slowly warm the solution to dissolve most of the smaller, imperfect crystals, and then cool it down again very slowly. mit.edu

TechniqueDescriptionAdvantages
Slow Evaporation A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly over several days, leading to crystallization. mit.eduSimple and effective for many compounds. mit.edu
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly to induce crystallization. brainkart.commit.eduIdeal for substances with moderate solubility that changes significantly with temperature. brainkart.commit.edu

Investigation of Nucleation Kinetics in Aqueous Systems

The initiation of crystal formation, known as nucleation, is a critical step in the crystallization process. The study of nucleation kinetics provides insights into the conditions required for crystal formation and the factors that influence it.

The metastable zone width (MZW) is a key parameter in crystallization, representing the range of supersaturation within which spontaneous nucleation is unlikely to occur. illinois.edu The MZW is influenced by the level of supersaturation. researchgate.net As supersaturation increases, it approaches the boundary of the metastable zone, making nucleation more probable. researchgate.net For anti-solvent crystallization, the MZW is defined by the amount of anti-solvent needed to initiate nucleation. researchgate.net The width of this zone can be affected by factors such as the rate of anti-solvent addition. researchgate.net

Temperature and pH are critical parameters that affect the nucleation of this compound. The metastable zone width, and therefore the propensity for nucleation, is influenced by both temperature and the pH of the aqueous solution. researchgate.netselcuk.edu.trsiirt.edu.tr For instance, in the case of ammonium biborate tetrahydrate, a related compound, both temperature and pH have been shown to impact the MZW. researchgate.netselcuk.edu.trsiirt.edu.tr

The presence of impurities in the growth solution can significantly affect the crystal growth process of borate (B1201080) compounds. researchgate.net Studies on ammonium biborate tetrahydrate have shown that impurities such as Ca(II), Pb(II), and Mg(II) ions can alter the metastable zone width. researchgate.netselcuk.edu.trsiirt.edu.tr The presence of these impurities was found to increase the MZW of the aqueous solution. researchgate.netselcuk.edu.trsiirt.edu.tr

Specifically, the saturation temperature of the solution increased in the presence of Ca(II) ions, while it decreased with the addition of Pb(II) and Mg(II) ions. researchgate.netselcuk.edu.trsiirt.edu.tr The influence of impurities is often attributed to their adsorption onto the crystal faces, which can alter the solid-liquid interface energy and affect the kinetics of crystal growth. researchgate.net For example, magnesium ions are known to inhibit the growth of calcite by incorporating into the crystal lattice. researchgate.net Similarly, in the crystallization of ammonium sulfate, trivalent metal ions like Fe3+, Cr3+, and Al3+ have been shown to increase the MZW. researchgate.net

Impurity IonEffect on Saturation Temperature of Ammonium Biborate TetrahydrateEffect on Metastable Zone Width of Ammonium Biborate Tetrahydrate
Ca(II)Increased researchgate.netselcuk.edu.trsiirt.edu.trIncreased researchgate.netselcuk.edu.trsiirt.edu.tr
Pb(II)Decreased researchgate.netselcuk.edu.trsiirt.edu.trIncreased researchgate.netselcuk.edu.trsiirt.edu.tr
Mg(II)Decreased researchgate.netselcuk.edu.trsiirt.edu.trIncreased researchgate.netselcuk.edu.trsiirt.edu.tr

The morphology of this compound crystals is influenced by the growth conditions. The main structural feature of this compound is the complex pentaborate anion, [B₅O₆(OH)₄]⁻. researchgate.net The crystal structure is orthorhombic. researchgate.net The presence of impurities can also affect the crystal morphology. researchgate.net

Structural Elucidation and Crystallographic Studies of Ammonium Pentaborate, Tetrahydrate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement in crystalline materials. researchgate.net By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, it is possible to map out the electron density and thus the precise positions of atoms within the crystal lattice.

Studies utilizing single-crystal XRD have determined that ammonium (B1175870) pentaborate tetrahydrate (APBTH) crystallizes in the monoclinic system. researchgate.netnist.gov The specific space group identified for this compound is Pn . researchgate.netnist.gov The monoclinic system is characterized by three unequal crystallographic axes, with two axes perpendicular to each other and the third axis inclined. The space group Pn further defines the specific symmetry elements present within the unit cell.

It is noteworthy that related compounds and different phases can exhibit different symmetries. For instance, a redetermination of the structure of a hydrated ammonium pentaborate, formulated as NH₄[B₅O₆(OH)₄]·2H₂O, found it to be orthorhombic with the space group Aba2. uniovi.es Furthermore, doping the ammonium pentaborate tetrahydrate crystal with L-serine has been reported to retain an orthorhombic structure. mdpi.com

The unit cell is the fundamental repeating block that forms the entire crystal. Its dimensions—the lengths of the axes (a, b, c) and the angles between them (α, β, γ)—are precisely determined through the refinement of single-crystal X-ray diffraction data. While multiple studies confirm the monoclinic Pn structure for ammonium pentaborate tetrahydrate, detailed unit cell parameters have been reported for different phases and closely related structures. researchgate.netnist.gov

For example, the α-phase of ammonium pentaborate tetrahydrate is reported to be monoclinic. researchgate.net A separate structural determination for a hydrated ammonium pentaborate, found to be orthorhombic, provided highly refined cell parameters. uniovi.es

Reported Unit Cell Parameters for Ammonium Pentaborate Hydrates

ParameterOrthorhombic Phase uniovi.es
Crystal SystemOrthorhombic
Space GroupAba2
a (Å)11.3192(7)
b (Å)11.0261(8)
c (Å)9.2316(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1152.2(1)

The crystal structure of ammonium pentaborate tetrahydrate is built around a complex borate (B1201080) anion. The fundamental structural unit is the pentaborate group, [B₅O₆(OH)₄]⁻. uniovi.es This anion has a distinct topology, consisting of a double ring formed from two smaller, three-membered boroxole rings. These rings are composed of one BO₄ tetrahedron and two BO₃ planar triangles. The central BO₄ tetrahedron is shared between the two rings, creating a spiro-type structure. In the crystal lattice, these complex pentaborate anions are linked together, often through extensive hydrogen-bonding networks involving the hydroxide (B78521) groups, water molecules of hydration, and the ammonium cations (NH₄⁺), creating a stable three-dimensional framework.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is routinely used to confirm the crystalline phase of bulk ammonium pentaborate tetrahydrate samples. nist.govgovinfo.gov By comparing the experimental diffraction pattern to a standard pattern from a database, one can verify the identity and purity of the material. The National Bureau of Standards (NBS, now NIST) has published standard powder diffraction data for ammonium pentaborate tetrahydrate, which serves as a reference. scribd.com

The diffraction pattern is typically presented as a plot of intensity versus the diffraction angle, 2θ. Each peak in the pattern corresponds to a specific set of crystal lattice planes, defined by their Miller indices (hkl) and their interplanar spacing (d-spacing).

Standard Powder X-ray Diffraction Data for Ammonium Pentaborate, Tetrahydrate

Data obtained with Cu Kα radiation (λ = 1.540598 Å) at 25 ±1 °C.

d-spacing (Å)Relative Intensity (I/I₀)Miller Indices (hkl)
6.0063111
... additional data points ...

The shape of the peaks in a powder diffraction pattern provides information about the crystallinity of the sample. A highly crystalline material, with a well-ordered, long-range atomic structure, will produce sharp and well-defined diffraction peaks. researchgate.net Conversely, the presence of any amorphous (non-crystalline) content in the sample would manifest as a broad, diffuse hump or halo in the background of the pattern. Therefore, PXRD allows for a qualitative assessment of the degree of crystallinity and can indicate whether a sample is a pure crystalline phase or contains amorphous impurities. govinfo.gov

Evaluation of Crystal Perfection via High-Resolution X-ray Diffractometry

High-Resolution X-ray Diffractometry (HRXRD) is a critical technique for assessing the crystalline quality of materials like ammonium pentaborate tetrahydrate. This method provides detailed information about the internal arrangement of atoms within the crystal, revealing imperfections such as grain boundaries, dislocations, and mosaic structures.

Table 1: Key Findings from HRXRD Analysis of Ammonium Pentaborate Crystals
Parameter AnalyzedObservationSignificanceReference
Crystalline PerfectionEvaluated through the shape and width of the HRXRD rocking curve.Provides a quantitative measure of the structural integrity of the crystal. nih.govresearchgate.net
Grain BoundariesSingle, sharp diffraction peaks indicate the absence of low-angle grain boundaries.Confirms the single-crystal nature and homogeneity of the sample. nih.gov
Growth Method ImpactUsed to compare the perfection of crystals grown under different conditions (e.g., with/without nylon threading).Helps optimize growth techniques to produce higher quality crystals. nih.gov

Structural Interactions and Bonding Environment

Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of ammonium pentaborate tetrahydrate is extensively stabilized by a complex, three-dimensional network of hydrogen bonds. nih.govnih.gov These interactions involve the pentaborate anions, the ammonium cations, and the water molecules of hydration.

Table 2: Hydrogen Bonding Interactions in Ammonium Pentaborate Tetrahydrate
DonorAcceptorBond TypeStructural Role
Pentaborate (-OH)Pentaborate (Oxygen)O-H···OLinks pentaborate anions into chains or sheets. researchgate.net
Ammonium (N-H)Pentaborate (Oxygen)N-H···OAnchors ammonium cations to the anionic framework. researchgate.net
Water (O-H)Pentaborate (Oxygen)O-H···OBridges between pentaborate anions.
Water (O-H)Water (Oxygen)O-H···OForms water clusters within the lattice. nih.gov
Ammonium (N-H)Water (Oxygen)N-H···OIntegrates water molecules with the cationic part of the structure.

Role of Ammonium Cations in Stabilizing Pentaborate Anions

The ammonium cations play a crucial role in the stabilization of the pentaborate anion framework. Their primary function is to provide charge balance for the negatively charged [B₅O₆(OH)₄]⁻ anions. Beyond this fundamental electrostatic interaction, the ammonium cations are instrumental in organizing and locking the crystal lattice into a stable conformation through specific hydrogen bonds.

Molecular Cavities and Their Structural Implications (e.g., BET analysis)

The assembly of large polyborate anions and cations in the crystal lattice can result in the formation of molecular-scale cavities or channels. In pentaborate salts, cations typically occupy these available cavities within the supramolecular structure formed by the hydrogen-bonded anions. bangor.ac.uk The size and shape of these cavities are dictated by the arrangement of the pentaborate framework.

In ammonium pentaborate tetrahydrate, the ammonium cations and water molecules reside within these voids. The waters of crystallization can play an important structural role by acting as "spacers," helping to expand the lattice to accommodate the cations and participating in the hydrogen-bonding network that lines the cavity walls. bangor.ac.uk

While specific Brunauer-Emmett-Teller (BET) analysis data for ammonium pentaborate tetrahydrate is not prominently available, this technique is highly relevant for characterizing the porosity of related materials. BET analysis has been performed on materials derived from the thermal treatment of pentaborate salts containing organic cations. researchgate.net Such analysis measures the specific surface area of a material by monitoring the adsorption of a gas (typically nitrogen) at different pressures. For borate materials, this would provide quantitative data on the accessible surface area within any pores or channels, offering insight into their potential for applications in areas like catalysis or as sorbents. In the context of ammonium pentaborate, such analysis could quantify the volume and surface area of the cavities within its crystal structure.

Spectroscopic Characterization of Ammonium Pentaborate, Tetrahydrate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the bonding environments within ammonium (B1175870) pentaborate tetrahydrate. By analyzing the vibrational modes of the constituent polyborate anions, ammonium cations, and water molecules, a comprehensive understanding of its solid-state structure can be achieved.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and structural units present in ammonium pentaborate tetrahydrate. The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational motions of its distinct chemical entities. nih.gov

The pentaborate anion, [B₅O₆(OH)₄]⁻, is composed of two fused boroxole rings with a central spiro-boron atom. bangor.ac.uk Its FT-IR spectrum is characterized by a series of bands arising from the stretching and bending vibrations of the borate (B1201080) network. A diagnostic and strong band observed around 925 cm⁻¹ is attributed to the symmetric stretching of trigonal boron-oxygen (B-O) bonds. bangor.ac.uk The presence of both trigonal (BO₃) and tetrahedral (BO₄) boron atoms within the pentaborate structure gives rise to a complex series of absorption bands. spiedigitallibrary.orgekb.eg Vibrations of various borate segments are also observed in the region of 700-800 cm⁻¹. ekb.egscienceasia.org

Table 1: Characteristic FT-IR Vibrational Regions for Borate Compounds

Wavenumber Range (cm⁻¹)AssignmentReference(s)
1200–1600Asymmetric stretching of B-O bonds in trigonal BO₃ units scienceasia.org
800–1200B-O bond stretching of tetrahedral BO₄ units ekb.egscienceasia.org
700–800Bending vibrations of B-O-B linkages in the borate network scienceasia.org
~925Symmetric stretching of trigonal B-O bonds in pentaborate(1-) anions bangor.ac.uk

The presence of water of hydration and ammonium cations in the crystal lattice of ammonium pentaborate tetrahydrate is clearly evidenced by the O-H and N-H vibrational modes in its FT-IR spectrum. The O-H stretching vibrations of water molecules typically appear as a broad band in the region of 3000-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the ammonium ion (NH₄⁺) are also found in this region. researchgate.netaps.org The bending mode of water molecules is generally observed around 1650 cm⁻¹. nih.gov The analysis of these bands can be complex due to overlapping and potential Fermi resonance with overtone bands. nih.gov

In a study of a related compound, bands in the region of 3050-3240 cm⁻¹ were associated with O-H stretching, N-H stretching, and overtones of other vibrations. researchgate.net

FT-IR spectroscopy is a key technique for differentiating between three-coordinate (trigonal, BO₃) and four-coordinate (tetrahedral, BO₄) boron atoms within the borate framework. spiedigitallibrary.org The absorption bands corresponding to the B-O stretching vibrations of these two units occur in distinct regions of the infrared spectrum.

Generally, the asymmetric stretching vibrations of B-O bonds in trigonal BO₃ units are found in the 1200–1500 cm⁻¹ range. scienceasia.org In contrast, the B-O stretching vibrations of tetrahedral BO₄ units are typically observed between 820 cm⁻¹ and 1200 cm⁻¹. scienceasia.orginoe.ro This clear separation in absorption regions allows for the confident identification of both BO₃ and BO₄ structural units in compounds like ammonium pentaborate tetrahydrate. scienceasia.org

Raman spectroscopy provides complementary information to FT-IR spectroscopy for the structural analysis of borates. In aqueous solutions, Raman studies have been crucial for identifying various polyborate species in equilibrium. For instance, boric acid shows a characteristic peak around 880 cm⁻¹, while the borate ion, [B(OH)₄]⁻, has a peak near 747 cm⁻¹. acs.org Other polyborate species such as triborate and pentaborate also exhibit distinct Raman signals. acs.orgrsc.org

For the pentaborate anion, [B₅O₆(OH)₄]⁻, characteristic Raman shifts have been identified at approximately 525 cm⁻¹, 760 cm⁻¹, 915 cm⁻¹, and 994 cm⁻¹. rsc.org A strong line around 756 cm⁻¹ can serve as an indicator for the presence of the pentaborate group. researchgate.net The symmetric "pulse" vibration of the pentaborate anion has been observed at 547 cm⁻¹ in cesium pentaborate. researchgate.net These findings from related borates suggest that Raman spectroscopy can be effectively applied to characterize the pentaborate anion in ammonium pentaborate tetrahydrate.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a highly effective method for investigating the structure of boron-containing compounds. nih.gov The ¹¹B NMR chemical shifts are sensitive to the coordination environment of the boron atoms.

For borate salts in solution, ¹¹B NMR can provide insights into the dynamic equilibria between different polyborate species. bangor.ac.uk The ¹¹B NMR spectrum of a pentaborate(1-) anion in solution may show a pattern indicative of rapid exchange with other polyborate species. bangor.ac.uk In the solid state, ¹¹B NMR can distinguish between the different boron sites within the crystal structure.

Studies on ammonium borate salts have utilized ¹H, ¹⁹F, and ¹¹B pulsed-field gradient (PFG) NMR to investigate aggregation in solution. bruker.com While ¹H and ¹³C NMR are used to characterize the organic cations in related alkylammonium pentaborate salts, ¹¹B NMR is crucial for confirming the nature of the pentaborate anion. nih.gov For instance, the ¹¹B NMR spectrum of a C₂-linked bis(trimethylammonium) pentaborate salt displayed two signals, which is consistent with a pentaborate anion undergoing rapid exchange in solution. bangor.ac.uk

¹¹B-NMR Spectroscopy for Boron Coordination Environments

¹¹B-NMR spectroscopy is a primary technique for investigating the structure of borate compounds in both solid and solution states. The chemical shift in ¹¹B-NMR is highly sensitive to the coordination number of the boron atom (three-coordinate trigonal or four-coordinate tetrahedral) and the nature of the atoms bonded to it. nsf.gov

The ¹¹B-NMR chemical shifts provide a clear distinction between different borate structures. Boric acid (B(OH)₃), which exists in equilibrium with borate ions in aqueous solutions, typically shows a ¹¹B-NMR signal around 19.5 ppm. nih.gov The structure of borate ions in solution is pH-dependent. At different pH values, various polyborate anions such as triborate and pentaborate can form.

In the context of ammonium pentaborate, the fundamental building block is the pentaborate anion [B₅O₆(OH)₄]⁻. This complex anion contains both three-coordinate and four-coordinate boron atoms. The ¹¹B-NMR spectrum of an aqueous solution of ammonium pentaborate would be expected to show distinct signals corresponding to these different boron environments. Generally, four-coordinate boron (sp³ hybridized) resonates at higher field (lower ppm values, typically between -1 and 15 ppm), while three-coordinate boron (sp² hybridized) appears at a lower field (higher ppm values, typically between 15 and 25 ppm). nsf.govsdsu.edu

For instance, a study on the complexation of borate with polysaccharides showed that the chemical shifts in ¹¹B-NMR provide direct information about the boron species formed in solution. researchgate.net While specific ¹¹B-NMR data for ammonium pentaborate tetrahydrate was not found in the immediate search results, the principles of ¹¹B-NMR allow for the differentiation of its characteristic pentaborate structure from simpler borate species like boric acid and triborate anions based on the number, position, and integration of the NMR signals.

Boron Species Typical ¹¹B-NMR Chemical Shift (ppm) Coordination
Boric Acid~19.5 nih.govTrigonal (BO₃)
TriborateVaries with specific structureContains both trigonal and tetrahedral boron
PentaborateContains signals for both trigonal and tetrahedral boronContains both trigonal and tetrahedral boron

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a technique used to investigate the electronic structure and luminescent properties of materials. It involves exciting the material with photons and analyzing the emitted light.

A study on ammonium pentaborate tetrahydrate (APBTH) single crystals revealed its luminescent nature. researchgate.net The photoluminescence analysis of APBTH affirmed the presence of both violet and green emission spectra. researchgate.net This indicates that upon excitation, the material has electronic transitions that result in the emission of light in these regions of the visible spectrum. The specific wavelengths and intensities of these emissions provide insight into the defect states and energy levels within the crystal structure.

Emission Band Color
VioletObserved in APBTH researchgate.net
GreenObserved in APBTH researchgate.net

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy measures the absorption, transmission, and reflectance of light from the ultraviolet to the near-infrared range. tamu.edu This technique is crucial for determining the optical properties of materials.

The UV-Vis-NIR spectrum of an ammonium pentaborate tetrahydrate single crystal has shown good transmittance in the visible region. researchgate.net The lower cut-off wavelength, which marks the onset of strong absorption, was determined to be 252 nm. researchgate.net This high transmittance in the visible range is a desirable property for optical applications.

The optical band gap energy is a critical parameter that defines the electronic properties of a material. It can be determined from the absorption edge in the UV-Vis spectrum. For the ammonium pentaborate tetrahydrate single crystal, the optical band gap energy was calculated to be 5.61 eV. researchgate.net This relatively large band gap is consistent with the material's transparency in the visible spectrum and indicates its nature as an electrical insulator.

Optical Property Value
Lower Cut-off Wavelength252 nm researchgate.net
Optical Band Gap Energy5.61 eV researchgate.net

Thermal Decomposition Mechanisms and Thermogravimetric Analysis of Ammonium Pentaborate, Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, while differential thermal analysis detects temperature differences between a sample and an inert reference material, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) transitions. uni-siegen.de The combined use of TGA and DTA provides a comprehensive profile of the thermal decomposition of ammonium (B1175870) pentaborate tetrahydrate. Studies show that its decomposition to boron oxide occurs in two principal steps: an initial dehydration followed by a deamination process. researchgate.netresearchgate.net

The thermal decomposition of ammonium pentaborate tetrahydrate proceeds through distinct, temperature-dependent stages. The initial and most significant event is dehydration, followed by the evolution of ammonia (B1221849) at higher temperatures.

Stage 1: Dehydration: This stage involves the loss of the four molecules of water of crystallization. Research has identified that this process occurs over a range of temperatures, which can be influenced by experimental conditions such as heating rate. Some studies indicate the compound is stable up to approximately 110°C (230°F), at which point it begins to lose water. borax.comborax.com Other experimental work has observed the dehydration process occurring in a narrow and higher temperature range of 165-175°C. researchgate.net

The table below summarizes the key stages in the thermal decomposition of ammonium pentaborate tetrahydrate.

Decomposition StageTemperature Range (°C)Primary Evolved Gas
Dehydration 110 - 175Water (H₂O)
Deamination 310 - 335Ammonia (NH₃)

This is an interactive table. You can sort and filter the data.

2(NH₄B₅O₈·4H₂O) → 5B₂O₃ + 2NH₃ + 9H₂O

Based on this reaction, the theoretical mass loss can be calculated for the two primary stages. The first stage corresponds to the loss of all four moles of hydration water, while the second stage involves the loss of ammonia and the remaining constitutional water as the pentaborate anion decomposes to boric oxide.

Dehydration Mass Loss: The four moles of hydration water (H₂O) account for approximately 26.48% of the total initial mass of the compound. borax.comborax.com

Deamination Mass Loss: The subsequent loss of ammonia (NH₃) and the further dehydroxylation of the borate (B1201080) structure to form stable boric oxide corresponds to the remaining mass loss.

The following table details the theoretical mass loss percentages for each stage of decomposition.

Decomposition StageProcessTheoretical Mass Loss (%)Cumulative Mass Loss (%)
Stage 1 Loss of 4 moles of H₂O26.48%26.48%
Stage 2 Loss of NH₃ and structural dehydroxylation9.57%36.05%

This is an interactive table. You can sort and filter the data.

Differential thermal analysis (DTA) reveals the energetic nature of the decomposition steps. For ammonium pentaborate tetrahydrate, the major decomposition events are endothermic, meaning they require an input of energy to proceed. researchgate.net

Dehydration Transition: The first endothermic peak observed in the DTA curve corresponds to the dehydration stage. researchgate.net Energy is absorbed to break the bonds holding the water molecules within the crystal lattice, leading to their vaporization.

Deamination Transition: A second endothermic peak occurs at a higher temperature, which is attributed to the deamination process. researchgate.net This indicates that the release of ammonia and the final conversion to boric oxide are also energy-requiring events.

An endothermic process results in the sample temperature lagging behind the reference temperature, creating a trough in the DTA curve. uni-siegen.dechemrj.org The absence of significant exothermic peaks suggests that the decomposition under typical analysis conditions does not involve large, spontaneous releases of energy.

Mechanistic Pathways of Thermal Degradation

The data from TGA and DTA studies inform the mechanistic understanding of how ammonium pentaborate tetrahydrate degrades upon heating. The process is a sequential degradation involving the loss of loosely bound water followed by the breakdown of the core chemical structure.

The initial step in the thermal degradation is the loss of the four molecules of water of hydration. researchgate.netresearchgate.net This process, known as dehydration, begins at temperatures around 110°C. borax.comborax.com As thermal energy is supplied to the crystal, the kinetic energy of the water molecules increases, eventually overcoming the forces that hold them within the crystal structure.

The dehydration occurs progressively as the temperature rises, with studies showing a key temperature range for this water loss between 165-175°C. researchgate.net The complete removal of this hydration water leaves behind an anhydrous ammonium pentaborate intermediate (NH₄B₅O₈), which is stable only until the onset of the next decomposition stage.

Once the hydration water has been fully removed, further heating initiates the second stage of decomposition. This involves the evolution of ammonia (NH₃) and the collapse of the complex pentaborate anion [B₅O₈]⁻ structure. researchgate.net This deamination process occurs in the temperature range of 310-335°C. researchgate.net

The thermal energy at this stage is sufficient to break the N-H bonds in the ammonium cation and the B-O bonds within the pentaborate ring structure. The process releases gaseous ammonia and results in the rearrangement of the remaining boron and oxygen atoms to form the most thermodynamically stable oxide, boric oxide (B₂O₃). borax.com This final conversion completes the thermal degradation of the compound.

Formation of Boron Oxide as a Final Degradation Product

The thermal decomposition of ammonium pentaborate, tetrahydrate, culminates in the formation of boron oxide (B₂O₃) as the primary solid residue. This process involves a series of distinct thermal events, primarily dehydration (the loss of water molecules) and deamination (the release of ammonia). researchgate.net Upon sufficient heating, the compound fully decomposes, releasing its water of hydration and ammonia, which leaves behind boron oxide. borax.comborax.com

Factors Influencing Thermal Stability

The thermal stability of borate compounds, including this compound, is not an intrinsic, immutable property. It is influenced by several key factors related to its chemical composition and physical characteristics. The nature of the atoms and the bonds within the substance are primary determinants of its thermal stability. bitsathy.ac.in For ionic compounds like pentaborates, the properties of the constituent ions and their arrangement in the crystal lattice play a crucial role. Modifications to the cationic component or variations in the crystal structure and morphology can lead to significant changes in the temperature at which decomposition begins and the pathway it follows.

Impact of Cationic Counter-ions (e.g., amino acid pentaborates)

The identity of the cationic counter-ion paired with the pentaborate anion can significantly alter the compound's thermal stability. Replacing the ammonium ion (NH₄⁺) with other non-metal cations, such as protonated amino acids (in their zwitterionic form), creates novel pentaborate salts with different thermal decomposition profiles. nih.gov

Below is a data table summarizing the thermal analysis findings for various amino acid pentaborate salts, illustrating the influence of the cationic counter-ion on decomposition temperatures.

CompoundFirst Decomposition Step (°C)Second Decomposition Step (°C)Third Decomposition Step (°C)Final Residue
Valine Pentaborate 60-150 (Dehydration)150-280 (Deamination & Decarboxylation)280-500 (Organic Residue Decomposition)B₂O₃
Leucine Pentaborate 50-140 (Dehydration)140-270 (Deamination & Decarboxylation)270-480 (Organic Residue Decomposition)B₂O₃
Isoleucine Pentaborate 55-145 (Dehydration)145-275 (Deamination & Decarboxylation)275-490 (Organic Residue Decomposition)B₂O₃
Threonine Pentaborate 65-160 (Dehydration)160-290 (Deamination & Decarboxylation)290-510 (Organic Residue Decomposition)B₂O₃
Data synthesized from research on novel non-metal cation pentaborate salts. nih.gov

Correlation with Surface Area and Crystal Morphology

The physical properties of a crystalline material, such as its surface area and morphology, are directly linked to its thermal stability. Crystalline materials generally exhibit greater thermal stability than their amorphous counterparts due to the ordered arrangement of atoms in a lattice structure. bitsathy.ac.in

For borate compounds, the specific crystal structure (e.g., monoclinic, orthorhombic) and the nature of the boron-oxygen framework are fundamental to their stability. researchgate.netmdpi.com The stability of the crystal is influenced by the packing density of different crystal planes. Planes with higher atomic packing density typically have lower surface energy and are therefore more stable. uwaterloo.ca Consequently, crystals with a morphology that predominantly exposes these high-stability planes would be expected to exhibit enhanced thermal stability.

Furthermore, the presence of impurities or dopants can alter the crystal structure and, in turn, its thermal properties. For example, doping ammonium pentaborate crystals has been shown to enhance thermal stability in some cases. researchgate.net The surface area of the material also plays a role; a larger surface area can potentially lead to a higher reactivity and a lower onset temperature for decomposition, although this is also dependent on the specific surface chemistry and atmospheric conditions. bitsathy.ac.in The intricate network of hydrogen bonds within the crystal structure of hydrated borates is also a critical factor; any changes to the crystal morphology that affect this network can impact the energy required to initiate dehydration and subsequent decomposition. researchgate.net

Advanced Optical and Electronic Properties of Ammonium Pentaborate, Tetrahydrate Crystals

Nonlinear Optical (NLO) Properties

The NLO response of a material describes how its optical properties are modified by the presence of intense light. These effects are crucial for applications such as frequency conversion and optical switching.

Second Harmonic Generation (SHG) Efficiency (e.g., Kurtz-Perry method)

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process in ammonium (B1175870) pentaborate, tetrahydrate has been confirmed using the Kurtz-Perry powder technique. researchgate.netresearchgate.net This method involves irradiating a powdered sample of the crystal with a high-intensity laser, such as a pulsed Nd:YAG laser operating at a wavelength of 1064 nm, and detecting the intensity of the generated second harmonic light at 532 nm. researchgate.netnih.gov The noncentrosymmetric nature of the ammonium pentaborate, tetrahydrate crystal structure is a prerequisite for observing this second-order nonlinear effect. researchgate.net

Third-Order Nonlinearity Characterization (e.g., Z-scan technique: n₂, β, χ³)

Third-order nonlinear optical phenomena are critical for applications in optical limiting, optical switching, and other photonic applications. researchgate.net The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. From these parameters, the third-order nonlinear susceptibility (χ³) can be determined.

In a typical Z-scan experiment, a single laser beam is focused, and the sample is moved along the beam's axis (the z-axis) through the focal point. A closed-aperture Z-scan, where an aperture is placed before the detector, is sensitive to nonlinear refraction and reveals the sign and magnitude of n₂. An open-aperture Z-scan, without the aperture, measures the nonlinear absorption.

Studies on this compound have utilized the Z-scan technique to quantify its third-order NLO properties. researchgate.netresearchgate.net The results indicate that the crystal possesses negative nonlinearity, as revealed by closed-aperture Z-scan studies. researchgate.net The open-aperture Z-scan pattern suggests the presence of saturation absorption within the material. researchgate.net

The measured third-order nonlinear optical parameters for this compound are summarized in the table below. researchgate.netresearchgate.net

ParameterSymbolValueUnit
Nonlinear Refractive Indexn₂3.524 × 10⁻¹⁰cm²/W
Nonlinear Absorption Coefficientβ0.0157 × 10⁻⁴cm/W
Third-Order Nonlinear Susceptibilityχ³3.487 × 10⁻⁸esu

Table 1: Third-Order Nonlinear Optical Parameters of this compound. researchgate.netresearchgate.net

These values substantiate the potential of this compound for applications in nonlinear optical processes. researchgate.netresearchgate.net

Laser Damage Threshold Evaluation for High-Power Applications

The laser damage threshold (LDT) is a critical parameter for optical materials used in high-power laser systems. researchgate.net It represents the maximum laser intensity or fluence that a material can withstand without incurring damage. A high LDT is a key characteristic for NLO crystals to be considered for practical applications. researchgate.net The LDT of this compound has been evaluated to determine its suitability for high-power laser applications. researchgate.netresearchgate.net While specific values from the search results are not provided, the analysis confirms its evaluation as part of its characterization for NLO applications. researchgate.net

Dielectric Properties and Electrical Conductivity Mechanisms

The dielectric and electrical properties of this compound provide insights into its charge storage capacity and the nature of charge transport within the crystal.

Frequency and Temperature Dependent Dielectric Constant and Loss

The dielectric constant (ε') and dielectric loss (ε'') of this compound have been studied as a function of frequency and temperature. researchgate.netresearchgate.net Such studies are essential to understand the polarization mechanisms in the material. Typically, at lower frequencies, all types of polarization (electronic, ionic, orientational, and space charge) contribute to the dielectric constant. researchgate.net As the frequency increases, different polarization mechanisms cease to contribute, leading to a decrease in the dielectric constant. researchgate.net The high value of the dielectric constant at low frequencies can be attributed to the contribution of all four polarization types, while the lower values at higher frequencies are due to the gradual loss of these polarization effects. researchgate.net This behavior indicates that the material has good optical quality. researchgate.net

Conduction Mechanisms (e.g., Jonscher Law applicability)

The AC electrical conductivity (σ_ac) of many dielectric materials is found to follow Jonscher's universal power law, which is expressed as:

σ_T(ω) = σ(o) + Aωⁿ

where σ_T(ω) is the total conductivity, σ(o) is the DC conductivity (frequency-independent part), A is a pre-exponential factor, ω is the angular frequency, and n is a frequency exponent that typically ranges between 0 and 1. espublisher.com This power law is indicative of a hopping conduction mechanism, where charge carriers jump between localized states.

For this compound, the dielectric features have been analyzed, and Jonscher's law has been applied to affirm the conductivity process. researchgate.net The exponent 's' (equivalent to 'n' in the equation) was determined to be 0.984, which supports the applicability of this model to describe the conduction mechanism in the crystal. researchgate.net

Influence of Doping on Optical and Electronic Characteristics

The practice of doping, or the intentional introduction of impurities into a pure crystal lattice, is a powerful technique to engineer material properties. In the context of this compound (APB), doping is employed to fine-tune its optical transparency, nonlinear optical response, and electrical conductivity to meet the demands of various technological applications.

The incorporation of metal ions into the APB crystal lattice can induce significant changes in its physical properties. These alterations are primarily due to the differences in ionic radii, charge, and electronic configuration between the dopant and the host ions.

Silver Ion (Ag+) Doping:

Research into silver ion (Ag+) doped APB crystals has demonstrated notable modifications to the material's electrical properties. In a study where 0.1M% of silver nitrate (B79036) (AgNO₃) was added to the APB solution, the resulting Ag+ doped crystals, grown by the slow evaporation technique, were found to possess an orthorhombic structure, similar to pure APB. researchgate.net However, the presence of Ag+ ions led to a decrease in the dielectric constant, dielectric loss, and AC conductivity compared to undoped APB crystals. researchgate.net This suggests that Ag+ ions may act as charge trapping centers, impeding the movement of charge carriers within the crystal lattice.

Property Effect of Ag+ Doping Reference
Crystal StructureOrthorhombic (maintained) researchgate.net
Dielectric ConstantDecreased researchgate.net
Dielectric LossDecreased researchgate.net
AC ConductivityDecreased researchgate.net

Strontium Ion (Sr2+) Doping:

L-serine Doping:

Studies on L-serine doped ammonium pentaborate (APB) have shown marked improvements in its optical and nonlinear optical (NLO) properties. The addition of L-serine has been found to increase the optical transmittance and widen the optical band gap of APB crystals. springerprofessional.de Furthermore, a reduction in the AC electrical conductivity has been reported, which is beneficial for electro-optical applications. springerprofessional.de Notably, the second harmonic generation (SHG) efficiency of L-serine-doped APB crystals was found to be 1.10 times higher than that of pure APB crystals. springerprofessional.de These enhancements are attributed to the incorporation of the L-serine molecules into the crystal lattice, which can create a more favorable alignment of dipoles for NLO activity.

Property Effect of L-serine Doping Reference
Optical TransmittanceIncreased springerprofessional.de
Optical Band GapIncreased springerprofessional.de
AC Electrical ConductivityReduced springerprofessional.de
Second Harmonic Generation (SHG) Efficiency1.10 times higher than pure APB springerprofessional.de

L-threonine Doping:

While specific research on L-threonine doped ammonium pentaborate is limited, studies on similar systems, such as L-threonine doped ammonium bromide, provide valuable insights. In these crystals, L-threonine doping has been shown to result in a wide optical transmittance window with a low cutoff wavelength, which is a desirable characteristic for NLO materials. ias.ac.inias.ac.inqu.edu.qa The incorporation of L-threonine, another amino acid with a chiral structure, is expected to enhance the SHG efficiency. In the case of L-threonine doped ammonium bromide, the SHG efficiency was found to be greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. ias.ac.inias.ac.inqu.edu.qa It is reasonable to infer that L-threonine doping in APB could yield similar improvements in its optical properties.

Other Amino Acids:

The doping of APB and similar crystals with other amino acids has also been explored. For instance, the doping of ammonium dihydrogen phosphate (ADP) with amino acids like glycine (B1666218) and L-alanine has been shown to enhance their NLO properties. Glycine-doped ADP, in particular, exhibited a higher SHG efficiency compared to pure ADP and even KDP. The presence of the zwitterionic amino acid molecules within the crystal lattice can lead to a more ordered arrangement and increased polarization, thereby boosting the nonlinear optical response.

The incorporation of semiconductor nanoparticles into the APB crystal matrix represents a novel approach to creating composite materials with enhanced functionalities. These nanoparticles can impart their unique optical and electronic properties to the host crystal.

Zinc Sulfide (B99878) (ZnS) Nanoparticle Incorporation:

Sodium Sulfide (Na2S) Nanoparticle Incorporation:

Research has been conducted on the addition of sodium sulfide (Na₂S) to APB crystals. In these studies, Na₂S nanoparticles were synthesized and introduced into the APB crystal growth solution. The resulting crystals maintained the orthorhombic structure of pure APB. springerprofessional.de The incorporation of chalcogenide compounds like Na₂S can influence the electronic properties and potentially the nonlinear optical response of the host APB crystal.

Solution Chemistry and Phase Equilibria of Ammonium Pentaborate, Tetrahydrate

Hydrolytic Stability of Pentaborate Anions in Aqueous Media

The pentaborate anion, [B₅O₆(OH)₄]⁻, exhibits a dynamic equilibrium in aqueous solutions, the stability of which is intricately linked to factors such as pH, total boron concentration, and temperature. In solution, this polyborate anion undergoes hydrolysis, leading to the formation of various other borate (B1201080) species.

Equilibrium and Speciation

In aqueous solutions, a complex equilibrium exists between boric acid, B(OH)₃, and various polyborate anions. The distribution of these species is highly dependent on the pH of the solution. At lower pH values, boric acid is the predominant species. As the pH increases, the formation of polyborate anions, including the pentaborate anion, becomes more favorable.

Studies have shown that in a 0.4 M boron solution, the triborate anion, [B₃O₃(OH)₄]⁻, and the tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, are the principal polyborates, with the pentaborate anion also being present. The tendency to form the pentaborate anion, [B₅O₆(OH)₄]⁻, is observed to increase with larger cations in the solution. researchgate.net

The following table presents the formation constants for various borate species identified in a 0.5 M NaClO₄ medium at 25 °C, which highlights the conditions under which the pentaborate anion coexists with other species.

SpeciesFormation Reactionlog β
B(OH)₄⁻B(OH)₃ + OH⁻ ⇌ B(OH)₄⁻4.8
B₃O₃(OH)₄⁻3B(OH)₃ + OH⁻ ⇌ B₃O₃(OH)₄⁻ + 2H₂O6.4
B₅O₆(OH)₄⁻ 5B(OH)₃ + OH⁻ ⇌ B₅O₆(OH)₄⁻ + 3H₂O 7.2
B₃O₃(OH)₅²⁻3B(OH)₃ + 2OH⁻ ⇌ B₃O₃(OH)₅²⁻ + H₂O8.8
B₄O₅(OH)₄²⁻4B(OH)₃ + 2OH⁻ ⇌ B₄O₅(OH)₄²⁻ + 2H₂O11.4

This data is based on potentiometric and Raman spectroscopic titrations.

A speciation diagram for a 0.5 mol·kg⁻¹ boron solution at 25 °C illustrates the relative concentrations of these borate species as a function of pH. researchgate.net While the triborate and tetraborate anions are often dominant, the pentaborate anion exists in significant concentrations within a specific pH range.

Hydrolysis Pathways

Research based on density functional theory (DFT) calculations has elucidated the mechanistic pathways of pentaborate anion hydrolysis. researchgate.net The process is initiated by the formation of an intermediate species, B₅O₅(OH)₆⁻. researchgate.net Following this initial step, the hydrolysis proceeds via two main pathways:

Principal Reaction: In this pathway, hydrolysis occurs at the bridge position between the six-membered ring and the branch BO₃ units of the pentaborate structure. This cleavage results in the formation of boric acid, B(OH)₃, and the triborate anion, [B₃O₃(OH)₄]⁻. researchgate.net In more dilute solutions, the triborate anion will further hydrolyze to produce boric acid and the simple borate ion, [B(OH)₄]⁻. researchgate.net

Secondary Reaction: An alternative pathway involves the hydrolysis of the B₅O₅(OH)₆⁻ intermediate at a bridge position within the ring structure. This leads to the formation of a "network-chain" structure, identified as B₅O₄(OH)₈⁻. researchgate.net Subsequent hydrolysis of this chain structure occurs at the bridging atoms, converting each BO₃ unit into boric acid and each BO₄ unit into the borate ion. researchgate.net

The formation of the pentaborate anion is considered a relatively slow process compared to the formation of other polyborate ions like the triborate anion. researchgate.net The following equilibrium reaction and its constant describe the formation of the pentaborate anion from boric acid and the borate ion:

4B(OH)₃ + B(OH)₄⁻ ⇌ B₅O₆(OH)₄⁻ + 6H₂O; pK₅ = -2.05 ± 0.09 researchgate.net

The hydrolytic stability of the pentaborate anion is thus a dynamic state, governed by a series of equilibria that are sensitive to the chemical environment. The interplay of pH, concentration, and temperature dictates the distribution of borate species in solution, with the pentaborate anion being a significant component under specific conditions.

Emerging Research Applications and Functionalization of Ammonium Pentaborate, Tetrahydrate

Applications in Advanced Materials Engineering

The unique characteristics of ammonium (B1175870) pentaborate, tetrahydrate make it a valuable component in the engineering of advanced materials, contributing to enhanced performance and durability.

Below is a table summarizing the key roles of ammonium pentaborate, tetrahydrate in electrolytic capacitor development:

Function Description Significance
Oxide Film Formation Facilitates the growth of a thin, uniform aluminum oxide (Al₂O₃) layer on aluminum foil. borax.comThe oxide layer serves as the dielectric, a critical component for charge storage in the capacitor.
Electrolyte Component Acts as a component of the electrolyte solution in wet electrolytic capacitors.Ensures proper ionic conductivity for the capacitor's operation.
Final Assembly Incorporated into the capacitor during the final assembly process. borax.comContributes to the overall stability and long-term performance of the capacitor.

This compound is recognized for its ability to protect ferrous metals from oxidation. borax.comborax.com It is often incorporated into proprietary water treatment chemicals to inhibit corrosion. borax.com The mechanism of corrosion inhibition by borates involves the formation of a protective film on the metal surface. This film acts as a barrier, preventing corrosive substances from reaching the metal. In aqueous solutions, borates can help to passivate the metal surface, making it less susceptible to corrosive attack. The effectiveness of borate (B1201080) compounds as corrosion inhibitors is attributed to their ability to stabilize the passive oxide layer on the metal.

The table below outlines the corrosion inhibition properties of this compound:

Metal Type Inhibition Mechanism Application
Ferrous Metals Forms a protective film, preventing oxidation. borax.comIncorporated into water treatment chemicals for corrosion control. borax.com

This compound is an effective flame retardant for a variety of materials, including polymers and cellulosic materials like wood, paper, and insulation. borax.comborax.comchemimpex.com Borates, in general, alter the combustion reactions in cellulosic materials, leading to the formation of a carbon residue, or char. borax.com This char layer acts as a barrier, hindering combustion and diverting the decomposition products that would otherwise smolder. borax.com When exposed to heat, this compound releases water, which helps to cool the material and dilute flammable gases. borax.com

In polymers such as epoxy, TPU, and urethane (B1682113) foam, this compound functions as a char promoter and a spumific (foaming) agent. borax.com Upon heating, it decomposes and releases non-combustible gases like ammonia (B1221849) and water vapor. borax.comborax.com This gas release causes the forming char to swell and create a porous, insulating foam structure on the material's surface. This intumescent char layer provides a barrier to heat and mass transfer, effectively protecting the underlying material from the flame. researchgate.net Research on polyamide 6 has shown that ammonium pentaborate reduces the thermostability of the polymer but increases the formation of a carbonated residue during combustion in an oxidizing atmosphere. researchgate.net On the surface of the burning polymer, it forms an inorganic glass that protects the char from oxidation and impedes the diffusion of combustible gases. researchgate.net

This compound is a key ingredient in intumescent coatings, which are designed to swell and form a protective char layer when exposed to fire. borax.comchemimpex.com These coatings are applied to various substrates to enhance their fire resistance. chemimpex.com The ammonium pentaborate acts as a catalyst and blowing agent in these systems. When heated, it contributes to the formation of a thick, insulating foam that slows down heat transfer to the substrate. nih.gov This protective barrier helps to maintain the structural integrity of the material for a longer duration during a fire.

The following table summarizes the flame retardant properties of this compound:

Material Mechanism of Action Effect
Cellulosic Materials (wood, paper) Promotes char formation, releases water of hydration. borax.comCreates a protective barrier, cools the material, and dilutes flammable gases. borax.com
Polymers (epoxy, TPU, urethane foam) Acts as a spumific agent and char promoter. borax.comForms a swollen, insulating char layer that protects the underlying material. researchgate.net
Intumescent Coatings Functions as a catalyst and blowing agent. borax.comContributes to the formation of a thick, protective foam upon heating. nih.gov

In the manufacturing of glass and ceramics, this compound serves as a fluxing agent. chemimpex.com It is an excellent solvent for metallic oxides at high temperatures. borax.comborax.com By lowering the melting point and viscosity of the glass or ceramic formulation, it facilitates a more efficient and complete fusion of the raw materials. This results in a higher quality final product with improved clarity, strength, and durability. chemimpex.com Its use is particularly advantageous in applications where the presence of alkali metals from other borate fluxes would be detrimental to the final product's properties. borax.com

Preparation of Welding, Soldering, and Brazing Fluxes

This compound, serves as a crucial component in the formulation of specialized fluxes for welding, soldering, and brazing operations. borax.comsciencemadness.org Its utility is particularly pronounced in applications involving stainless steel and various non-ferrous metals where the use of alkali borates is contraindicated. borax.comsciencemadness.org The effectiveness of ammonium pentaborate in these high-temperature processes stems from its ability to act as an excellent solvent for metallic oxides. borax.comsciencemadness.orgborax.com

During welding, soldering, or brazing, the formation of metal oxides on the surface of the workpieces can inhibit the flow and adhesion of the filler metal, leading to weak and unreliable joints. Fluxes containing this compound, effectively dissolve these oxides, ensuring a clean and active surface for the molten filler metal to bond with. borax.comsciencemadness.org Upon heating, this compound, decomposes, releasing boric oxide and ammonia. borax.comborax.com The boric oxide component is primarily responsible for the fluxing action, creating a protective layer that prevents further oxidation and facilitates the wetting of the surfaces by the filler metal. google.com

The composition of a general-purpose welding and brazing flux often includes a combination of borax (B76245), boric acid, and various salts. google.com While a specific proprietary formulation is not detailed, a representative composition for a particulate flux is provided in the table below.

Table 1: Example of a General Purpose Welding and Brazing Flux Composition

ComponentParts by Weight
Borax8
Boric Acid4
Sodium Bicarbonate4
Sodium Chloride2
Ammonium Chloride1
Agricultural Lime1
Aluminum Ammonium Sulfate1
Potassium Chloride1

Source: google.com

Environmental and Catalytic Applications

This compound, is emerging as a compound of interest in various environmental and catalytic applications, ranging from carbon dioxide sequestration to the synthesis of advanced materials for energy storage and catalysis.

Role in Carbon Dioxide Sequestration and Conversion Processes

A novel process has been developed for the sequestration of atmospheric carbon dioxide (CO₂) and its subsequent conversion into valuable chemical products, where this compound, is identified as one of the end products. sciencepublishinggroup.com

The process involves sparging air through an ammonium hydroxide (B78521) solution, which captures CO₂. The subsequent addition of sodium borohydride (B1222165) (NaBH₄) as a reducing agent leads to the formation of reduced carbon species, namely methanol, formaldehyde, and formic acid, in appreciable yields. sciencepublishinggroup.com The underlying chemistry involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride on the carbonyl carbon of the captured carbonate species. sciencepublishinggroup.com

The reaction proceeds through the addition of one, two, or three hydrogen atoms to the carbonate to produce formic acid, formaldehyde, and methanol, respectively. sciencepublishinggroup.com This innovative approach not only provides a potential pathway for reducing the concentration of the greenhouse gas CO₂ in the atmosphere but also converts it into useful chemical feedstocks. sciencepublishinggroup.com

Synthesis of Boron-Nitrogen Co-doped Porous Carbon Materials for Supercapacitors

Boron-nitrogen co-doped porous carbon materials are highly promising for applications in energy storage, particularly as electrodes for supercapacitors. While direct use of this compound, is not explicitly detailed in the available research, its chemical composition as a source of both boron and nitrogen makes it a theoretically viable precursor for the synthesis of such materials. The synthesis of these materials often involves the carbonization of a mixture of a boron source, such as boric acid, and a nitrogen-containing carbon precursor. rsc.org Given that this compound, contains both boron and ammonium ions, it could potentially serve a dual role in providing both doping elements during the synthesis of B-N co-doped porous carbons.

Potential in Nitrogen-Doped Zinc Oxide Particle Synthesis

Research has demonstrated the synthesis of nitrogen-doped zinc oxide (N-doped ZnO) particles through the decomposition of zinc nitrate (B79036) hexahydrate in the presence of molten ammonium pentaborate octahydrate. researchgate.net In this process, a homogenous mixture of zinc nitrate hexahydrate and ammonium pentaborate octahydrate is heated, leading to the decomposition of the zinc precursor and the simultaneous doping of the resulting ZnO particles with nitrogen from the molten ammonium salt. researchgate.net The resulting N-doped ZnO particles exhibit modified optical properties, such as increased absorbance in the visible light region, which is of interest for applications in more efficient solar cells. researchgate.net The crystalline structure of the synthesized ZnO microstructures is confirmed to be of good quality. researchgate.net

Applications in Carbon Nanomaterial Treatment

The functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, is a critical step to tailor their properties for specific applications. This often involves introducing heteroatoms like nitrogen onto their surfaces. researchgate.netrsc.org While direct studies employing this compound, for this purpose are not prevalent, its chemical nature suggests a potential application. As a source of both boron and nitrogen, it could be used in processes aimed at co-doping or functionalizing carbon nanomaterials. The introduction of boron and nitrogen can modify the electronic properties, surface energy, and reactivity of these materials, enhancing their performance in areas such as catalysis, sensing, and as nanofillers in composite materials. researchgate.netresearchgate.net

Agricultural and Horticultural Applications

This compound, serves multiple functions in agricultural and horticultural settings, primarily revolving around its capacity to deliver essential boron to plants and influence soil chemistry. Its utility stems from its solubility and the dual nutrient contribution of boron and nitrogen.

Role as a Boron Source in Fertilizers

Boron is an essential micronutrient for plants, and its deficiency can severely limit growth and productivity. This compound, is utilized as a source of soluble boron in fertilizer formulations. borax.comborax.com It is particularly valuable in applications where a readily available form of borate is required and the presence of alkali metals, such as sodium, is undesirable. borax.comborax.com The compound results from a controlled reaction of boric acid, ammonia, and water, yielding a product with a significant boric oxide (B₂O₃) content of approximately 64%. borax.comwikipedia.org This makes it an efficient carrier for introducing boron into the soil. The general practice of incorporating boron compounds into fertilizers is aimed at ensuring an even distribution of this micronutrient, which is required by plants in small quantities. google.com

Impact on Crop Yields and Nutrient Absorption

The application of this compound, can influence crop yields primarily by correcting boron deficiencies. As an essential nutrient, adequate boron availability is crucial for various physiological processes, and its supplementation in deficient soils can lead to improved plant growth.

Table 1: Effect of Ammonium (NH₄⁺) Nutrition on Cation Absorption

Nutrient Cation Effect of High Ammonium (NH₄⁺) Concentration Note
Potassium (K⁺) Absorption can be affected. rbcsjournal.org The interaction is complex and can vary by plant species.
Calcium (Ca²⁺) Negative impact on absorption. rbcsjournal.org Competition at the root level can reduce uptake.

| Magnesium (Mg²⁺) | Negative impact on absorption. rbcsjournal.org | Similar to calcium, uptake can be hindered. |

Applications in Specialized Chemical Synthesis

Beyond its direct use in applications like agriculture and fire retardancy, this compound, is a valuable starting material in the synthesis of other advanced materials.

Precursor for Other Boron-Containing Compounds

This compound, serves as an intermediate or precursor for creating other boron chemicals. nih.gov When subjected to sufficient heat, it decomposes, losing its water of crystallization and breaking down into boric oxide (B₂O₃) and ammonia. borax.comborax.com This thermal decomposition makes it a useful starting point for producing boric oxide. researchgate.net

A notable emerging application is its use as both a boron and nitrogen source for advanced materials. In one innovative method, this compound, is used with fir bark in a microwave-assisted hydrothermal process followed by high-temperature pyrolysis. guidechem.com This process yields boron-nitrogen co-doped porous carbon materials, which have potential applications in the field of supercapacitors. guidechem.com

Reagent in Diverse Chemical Transformations

This compound, functions as a key reagent in certain high-temperature chemical processes. It is an excellent solvent for metallic oxides at elevated temperatures. borax.comborax.com This property makes it highly effective in the preparation of specialized welding, soldering, and brazing fluxes. fishersci.ca It is particularly chosen for fluxes used with stainless steel or various non-ferrous metals where the use of alkali borates is not suitable. borax.comborax.com Its ability to dissolve metal oxides facilitates cleaner and stronger bonds in metallurgical applications, showcasing its role as a transformative reagent.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound NH₄B₅O₈·4H₂O
Ammonia NH₃
Boric Acid H₃BO₃
Boric Oxide B₂O₃
Boron B
Calcium Ca
Magnesium Mg
Nitrogen N
Potassium K

Development of Non-Metal Cation Pentaborate Salts with Amino Acids (e.g., for hydrogen storage)

Recent research has explored the synthesis of novel non-metal cation (NMC) pentaborate salts utilizing amino acids as the cationic component. This innovative approach aims to create new materials with specific functional properties, including potential applications in hydrogen storage. The core idea involves using zwitterionic amino acids as counter-ions to the anionic pentaborate structure, [B₅O₆(OH)₄]⁻.

In a notable study, researchers successfully synthesized NMC pentaborate structures with the amino acids valine, leucine, isoleucine, and threonine. ontosight.aibostonbioproducts.com These amino acids were selected to act as the non-metal cations. The synthesis process typically involves the reaction of boric acid with the chosen amino acid in an aqueous solution. bostonbioproducts.com The resulting compounds are structurally characterized using a variety of analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹¹B-NMR), and thermal analysis (TGA/DTA), to confirm the presence of the characteristic pentaborate rings and the integrated amino acid structure. ontosight.aibostonbioproducts.com

Thermal analysis of these amino acid-pentaborate salts revealed that they undergo similar degradation steps, ultimately forming a glassy B₂O₃ residue at high temperatures. bostonbioproducts.com Among the tested compounds, valine pentaborate was found to be the most thermally stable. bostonbioproducts.com

A key aspect of this research is the investigation of the hydrogen storage capabilities of these materials. The hydrogen storage performance is measured experimentally using high-pressure volumetric analysis (HPVA) techniques. ontosight.ai After a degassing and activation procedure, the samples are exposed to hydrogen gas at various pressures and temperatures (e.g., 77 K). ontosight.ai The studies have shown that these amino acid-based pentaborate salts exhibit modest hydrogen storage capacities, typically in the range of 0.04 to 0.07% by mass. ontosight.aibostonbioproducts.com While these initial values are low, the research demonstrates a viable pathway for creating novel boron-based materials for hydrogen storage by functionalizing them with biological molecules. The presence of numerous hydrogen bonds within the crystal structures, as interpreted from BET analysis of molecular cavities, is a significant feature of these compounds. ontosight.aibostonbioproducts.com

Earlier research in this area also includes the synthesis of NMC pentaborates with other amino acids like histidine and arginine, formulated as [C₆H₁₀N₃O₂][B₅O₆(OH)₄]·4H₂O and [C₆H₁₃N₄O₂][B₅O₆(OH)₄]₂·3H₂O, respectively. wikipedia.org These studies contribute to a growing body of knowledge on the synthesis and thermal properties of amino acid-borate compounds, laying the groundwork for further functionalization and application development. wikipedia.org

Interactive Data Table: Hydrogen Storage Capacity of Amino Acid Pentaborate Salts

Amino Acid CationHydrogen Storage Capacity (% by mass)Molecular Cavity (g/cm³)Thermal Stability
Valine~0.07%3.286Most Stable
Leucine~0.05%1.873-
Isoleucine~0.04%2.309-
Threonine~0.06%1.860-
Data sourced from Çakal et al. (2019). ontosight.aibostonbioproducts.com

Research Applications in Proteomics and Biological Sciences

While direct applications of this compound as a primary reagent in proteomics are not extensively documented, its role as a source of borate ions is significant in the broader context of biological sciences and protein research. Borate buffers, prepared from boric acid and a conjugate base (like the borate from ammonium pentaborate), are widely utilized in biochemical and molecular biology laboratories. ontosight.aibostonbioproducts.com

The primary function of borate buffers is to maintain a stable alkaline pH, typically in the range of 8 to 10. wikipedia.orgbiochemazone.com This is critical for a multitude of biological applications, including:

Enzyme Assays: Many enzymes exhibit optimal activity within a narrow, alkaline pH range. Borate buffers provide a stable environment to study enzyme kinetics and function without pH-induced fluctuations. biochemazone.com

Protein Purification and Analysis: In techniques like protein electrophoresis and chromatography, maintaining a consistent pH is essential for the separation and purification of proteins based on their charge and size. bostonbioproducts.combostonbioproducts.com Borate buffers are often used in these procedures to ensure reproducible results. bostonbioproducts.com

Biomolecule Coupling: They are effective as coupling buffers for various biochemical procedures, helping to facilitate the linking of molecules to proteins. bostonbioproducts.com

Cell Culture: In some instances, borate buffers are used to maintain pH stability in cell culture media, which is crucial for healthy cell growth and proliferation. ontosight.ai

The utility of borate buffers stems from their stability, low toxicity to biological samples, and compatibility with many enzymatic systems. ontosight.ai Furthermore, borate solutions possess mild bactericidal properties, which can be advantageous in preventing microbial contamination during experiments. wikipedia.orgbiochemazone.com

Emerging research is also exploring the direct incorporation of boron into proteins to expand their biological function. rfi.ac.uk Scientists have developed methods for the post-translational, site-selective insertion of boronoalanine, an amino acid containing boron, into proteins. nih.gov This "borylation" of proteins introduces a Lewis acid (the boron atom) into the protein structure, enabling new functions such as sensing diols, enhancing protein stability, and creating new binding capabilities. rfi.ac.uknih.gov While this research does not use ammonium pentaborate directly, it highlights the unique chemical properties of boron and its growing potential in the field of protein engineering and proteomics.

Theoretical and Computational Studies of Ammonium Pentaborate, Tetrahydrate

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of ammonium (B1175870) pentaborate, tetrahydrate. These computational methods provide insights into the bonding, charge distribution, and orbital interactions within the molecule.

The fundamental approach involves solving the Schrödinger equation for the system, which, for a multi-atom compound like ammonium pentaborate, tetrahydrate, requires approximations. DFT has emerged as a robust method, balancing computational cost and accuracy by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com Methods like the B3LYP functional combined with various basis sets, such as 6-311++G(2d, p) and cc-pVDZ, have been shown to accurately reproduce experimental geometric parameters for related molecules. researchgate.net

For this compound, calculations would typically start with geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be determined.

Key areas of investigation include:

Analysis of the Pentaborate Anion: The [B₅O₈]⁻ anion is the core of the structure. Calculations reveal the nature of the B-O bonds, which include both trigonal BO₃ and tetrahedral BO₄ units. The distribution of electronic charge across this network is not uniform and influences the ion's interaction with the ammonium cation and water molecules.

Role of the Ammonium Cation: The NH₄⁺ cation acts as a charge-balancing species. Quantum chemical calculations can quantify the electrostatic interactions and hydrogen bonding between the ammonium ion and the pentaborate anion, as well as with the water molecules of hydration.

Hydrogen Bonding Network: The four water molecules are not passive components. They form an intricate network of hydrogen bonds with both the anion and the cation, contributing significantly to the stability of the crystal structure. Calculations can map this network and determine the energies of these bonds.

A typical output from these calculations is the molecular orbital (MO) diagram and the density of states (DOS). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the compound's chemical reactivity and stability.

Interactive Data Table: Calculated Electronic Properties of a Model Borate (B1201080) System

The following table presents hypothetical, yet representative, data that could be obtained from quantum chemical calculations on a simplified borate fragment to illustrate the type of information generated.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.2 eVDFT/B3LYP/6-31G
LUMO Energy1.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap8.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G
Mulliken Charge on Boron (avg.)+0.8 eDFT/B3LYP/6-31G
Mulliken Charge on Oxygen (avg.)-0.6 eDFT/B3LYP/6-31G

Simulation of Crystal Lattice Dynamics

The study of crystal lattice dynamics provides insight into the vibrational properties of this compound as a crystalline solid. These simulations model the collective motions of atoms within the crystal lattice, which are quantized as phonons. Understanding these dynamics is crucial for interpreting spectroscopic data (like Infrared and Raman spectra) and for understanding thermal properties.

Simulations are typically performed using methods based on either classical force fields or, for higher accuracy, first-principles quantum mechanical calculations (ab initio). For a complex ionic and hydrated crystal like this compound, a quantum mechanical approach is often necessary to accurately describe the interatomic forces.

Key aspects of these simulations include:

Phonon Dispersion Curves: These plots show the relationship between the frequency of a vibrational mode and its wavevector through the Brillouin zone of the crystal. The dispersion curves reveal the range of vibrational energies present in the crystal. For complex crystals, these curves can have many branches, corresponding to acoustic and optical phonons.

Vibrational Density of States (VDOS): The VDOS provides a summary of the number of vibrational modes at each frequency. Peaks in the VDOS correspond to regions with a high population of phonon modes. By decomposing the VDOS into contributions from different atoms or molecular units (e.g., pentaborate anion, ammonium cation, water molecules), the origin of specific vibrational features can be identified.

Identification of Spectroscopic Modes: Lattice dynamics calculations can predict which vibrational modes are active in Infrared (IR) and Raman spectroscopy based on the changes in dipole moment and polarizability, respectively, during the vibration. This allows for a direct comparison with and assignment of experimental spectra. For instance, the stretching and bending modes of the B-O, N-H, and O-H bonds can be identified.

Anharmonic Effects: While many simulations start with the harmonic approximation (assuming forces are proportional to displacements), real crystals exhibit anharmonicity, especially at higher temperatures. aps.org Advanced simulations can account for these effects, which are important for understanding properties like thermal expansion and thermal conductivity.

Interactive Data Table: Simulated Vibrational Frequencies for this compound

This table provides a representative set of calculated vibrational frequencies and their assignments, similar to what would be obtained from a lattice dynamics simulation.

Frequency (cm⁻¹)AssignmentSpectroscopic Activity
3200-3500O-H and N-H stretchingIR, Raman
1600-1700H-O-H and H-N-H bendingIR, Raman
1300-1450B-O stretching (trigonal BO₃)IR, Raman
900-1100B-O stretching (tetrahedral BO₄)IR, Raman
600-800O-B-O bending modesIR, Raman
< 200Lattice modes (translations and librations)Raman

Predictive Modeling of Thermal Decomposition Pathways

Predictive modeling of the thermal decomposition of this compound is a complex but critical area of computational chemistry. It aims to forecast the chemical reactions and physical transformations that occur when the material is heated. Experimental studies show that the decomposition happens in distinct steps, primarily dehydration followed by deamination. researchgate.netcapes.gov.br

Computational models, often employing methods like density functional theory (DFT) combined with transition state theory, can be used to explore the potential energy surfaces of the decomposition reactions. This allows for the identification of intermediate structures, transition states, and the calculation of activation energies for each step.

The modeling process generally involves:

Proposing Reaction Mechanisms: Based on chemical intuition and experimental observations, plausible reaction pathways are proposed. For this compound, this would include the stepwise loss of water molecules and the subsequent breakdown of the ammonium pentaborate structure to release ammonia (B1221849) and form boric oxide.

Calculating Reaction Energetics: For each proposed step, the energies of the reactants, intermediates, transition states, and products are calculated. The difference in energy between the transition state and the reactants gives the activation energy, a key parameter determining the rate of the reaction.

Identifying the Most Favorable Pathway: By comparing the activation energies for different possible pathways, the most likely decomposition route can be predicted.

Key decomposition steps that are modeled include:

Dehydration: The loss of the four water molecules. This is expected to occur in a stepwise manner. Experimentally, this process for ammonium pentaborate has been observed in a narrow temperature range of 165-175°C. researchgate.net Models can investigate if the water molecules are lost sequentially or concurrently and the energy barriers associated with breaking the hydrogen bonds and liberating the water.

Deamination: The release of ammonia from the ammonium cation. This typically occurs at higher temperatures than dehydration, experimentally noted between 310-335°C. researchgate.net Modeling this step involves the breaking of N-H bonds and the interaction of the resulting ammonia with the borate framework.

Borate Framework Transformation: As water and ammonia are lost, the pentaborate framework rearranges, ultimately forming boric oxide (B₂O₃) at high temperatures. guidechem.com

Interactive Data Table: Hypothetical Predicted Activation Energies for Decomposition Steps

This table illustrates the kind of data that predictive modeling would aim to generate for the thermal decomposition of this compound.

Decomposition StepPredicted Activation Energy (kJ/mol)Predicted Temperature Range (°C)
Loss of 1st H₂O molecule80 - 100110 - 130
Loss of 2nd-4th H₂O molecules100 - 120140 - 180
Release of NH₃150 - 180300 - 350
Framework collapse to B₂O₃> 200> 400

Computational Design of Functionalized Borate Materials

The computational design of functionalized materials represents a proactive use of theoretical models to predict new materials with desired properties, starting from a known precursor like ammonium pentaborate. This field leverages the understanding gained from quantum chemical calculations and simulations to rationally design novel materials.

For borate materials, functionalization could involve doping with other elements, creating porous structures, or forming composites. Ammonium pentaborate can serve as a source of both boron and nitrogen for creating new materials. guidechem.com

Computational design strategies include:

High-Throughput Screening: Using automated computational workflows, large virtual libraries of candidate materials can be created by systematically modifying the structure of the parent borate material (e.g., by substituting different cations for ammonium, or by introducing dopants into the borate framework). The properties of these virtual materials are then rapidly calculated, and promising candidates are identified for further study or experimental synthesis.

Structure-Property Relationship Modeling: By analyzing the calculated data from a range of materials, quantitative structure-property relationships (QSPR) can be developed. nih.gov These models establish mathematical correlations between structural features (like bond lengths, angles, or electronic properties) and macroscopic properties (like catalytic activity, thermal stability, or electronic conductivity).

Designing for Specific Applications:

Catalysis: Boron nitride and boron-doped carbon materials have shown promise in catalysis. Computational models can be used to design the structure of active sites, for example, by creating specific pore geometries or by introducing catalytically active metal atoms into a borate-derived support.

Energy Storage: Boron and nitrogen co-doped porous carbon materials are of interest for supercapacitors. guidechem.com Computational design can be used to optimize the pore size distribution, surface area, and electronic structure of these materials to maximize their energy storage capacity.

Flame Retardants: The mechanism of flame retardancy involves the formation of a protective char layer. borax.comborax.com Computational models can simulate the pyrolysis process to understand how modifications to the borate structure could enhance the formation and stability of this char.

Interactive Data Table: Example of a Computational Design Workflow for a Functionalized Borate

This table outlines a hypothetical computational design project starting from ammonium pentaborate.

Design StageComputational TaskTarget PropertyExample Modification
1. Precursor AnalysisDFT calculation on NH₄B₅O₈·4H₂OElectronic structure, bond energiesN/A
2. Virtual SynthesisSimulate pyrolysis to form B-N-CPorous structure, surface areaIntroduce a carbon source (e.g., fir bark) guidechem.com
3. Property PredictionCalculate electronic band structureCapacitance, conductivityVary B/N/C ratios
4. Candidate SelectionIdentify structure with optimal propertiesHigh specific capacitanceSelect optimal B/N/C ratio for synthesis

Future Directions and Research Gaps in Ammonium Pentaborate, Tetrahydrate Studies

Exploration of Novel Synthetic Pathways

The conventional synthesis of ammonium (B1175870) pentaborate involves the controlled reaction of boric acid, ammonia (B1221849), and water. borax.com While effective, this method offers limited control over the material's morphology and properties at the nanoscale. A significant research gap exists in the development of novel, more sophisticated synthetic strategies.

A promising future direction is the use of templating agents to guide the structure of the resulting material. Researchers have successfully reported a new hydrogen-bonded supramolecular framework where poly(ethylene-glycol) (PEG) chains are contained within tubular cavities of an ammonium pentaborate structure. semanticscholar.orgrsc.org This novel polymer-inclusion compound was formed through the thermolysis of ammonia borane, followed by the hydrolysis of the dehydrogenation products. semanticscholar.orgrsc.org This method represents a departure from traditional aqueous chemistry and opens the door to creating borate-based polymer inclusion compounds, a previously unknown class of materials. semanticscholar.org Further exploration of different polymers and templating molecules could lead to a new family of borate (B1201080) materials with tunable properties. Another area for investigation involves non-aqueous or alternative solvent systems that could yield different polymorphs or morphologies with unique characteristics.

Deeper Understanding of Crystal Growth Mechanisms at the Molecular Level

Single crystals of ammonium pentaborate, tetrahydrate are typically grown from aqueous solutions using methods like slow evaporation or slow cooling. researchgate.netresearchgate.net These studies have been successful in producing crystals for structural analysis, confirming its monoclinic or orthorhombic crystal systems. researchgate.netresearchgate.net However, a comprehensive, molecular-level understanding of the nucleation and growth processes remains a significant research gap.

Future studies should focus on the fundamental kinetics of crystallization. For related compounds like ammonium biborate tetrahydrate, research has delved into determining the metastable zone width (MZW), induction time for nucleation, and the influence of factors such as supersaturation, temperature, pH, and impurities on the crystallization process. researchgate.net Applying similar systematic studies to ammonium pentaborate would provide critical data for controlling crystal size distribution and morphology. Investigating the role of intermolecular forces and the specific mechanisms by which impurities get incorporated into the crystal lattice would allow for more precise control over crystal perfection and properties.

Advanced Characterization of Defect Structures and Their Impact on Properties

The influence of structural defects on the material properties of ammonium pentaborate is an area ripe for investigation. Defects, whether intentionally introduced or resulting from synthesis and processing, can profoundly alter a material's optical, mechanical, and electronic behavior.

Recent research has begun to explore this area by studying the impact of shock waves on ammonium pentaborate single crystals. researchgate.net Using techniques like powder X-ray diffraction (PXRD) combined with Williamson-Hall and Rietveld analysis, researchers were able to quantify changes in stress, strain, and bond lengths within the crystal lattice. researchgate.net Crucially, these structural modifications were shown to have a significant impact on the material's photocatalytic activity, demonstrating a clear link between induced defects and functional properties. researchgate.net

However, there is vast potential for employing a wider range of advanced characterization techniques. For instance, methods like solid-state Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, which have been used to probe local defect structures in other complex oxides, could provide unprecedented insight into the atomic-scale imperfections in ammonium pentaborate. aps.org Combining such experimental techniques with computational modeling, such as Density Functional Theory (DFT), would enable a predictive understanding of how specific defects influence material properties, guiding the rational design of ammonium pentaborate for specific applications. aps.org

Development of New Applications in Emerging Technologies

While ammonium pentaborate is already used in applications such as fire retardants and electrolytic capacitors, its potential in emerging technologies is still being uncovered. borax.comborax.com The unique properties of borates suggest applicability in several high-growth areas.

Future research should focus on developing and optimizing ammonium pentaborate for these new fields:

Energy Storage: Borates are already utilized in lithium-ion batteries and supercapacitors. borax.com Further research into using ammonium pentaborate as an electrolyte component, a coating material for electrodes, or a precursor for novel electrode materials could enhance battery safety, longevity, and performance.

Advanced Electronics: The related compound, ammonium tetraborate (B1243019) tetrahydrate, has been proposed as an inexpensive boron source for creating p-type emitters in silicon solar cells. researchgate.net This suggests a potential role for ammonium pentaborate in photovoltaic manufacturing or as a component in other semiconductor devices.

Photocatalysis: As demonstrated by recent studies, modifying the defect structure of ammonium pentaborate can influence its photocatalytic properties. researchgate.net This opens a pathway for developing the material as a catalyst for environmental remediation or chemical synthesis driven by light.

Pharmaceuticals: The compound has been explored in drug formulation processes to potentially enhance the solubility and bioavailability of certain medications, an area that warrants further investigation. chemimpex.com

Novel Materials: The creation of new ammonium pentaborate-based polymer inclusion compounds presents a platform for entirely new applications, potentially in areas like gas storage, separation, or functional composites. semanticscholar.orgrsc.org

Table 1: Summary of Research Directions and Knowledge Gaps

Area of Study Current State Future Direction / Research Gap
Synthesis Conventional synthesis via reaction of boric acid, ammonia, and water. borax.com Exploration of novel pathways such as polymer-templated synthesis and use of non-aqueous solvents to create new structures. semanticscholar.orgrsc.org
Crystal Growth Single crystals grown by slow evaporation/cooling from aqueous solutions. researchgate.netresearchgate.net In-depth kinetic studies of nucleation, understanding the metastable zone width, and molecular-level influence of impurities. researchgate.net
Defect Structures Initial studies on shock-wave induced defects and their effect on photocatalysis. researchgate.net Application of advanced techniques like NMR, EPR, and DFT to characterize defect structures and predict their impact on properties. aps.org
Applications Established use as fire retardants and in electrolytic capacitors. borax.comborax.com Development for emerging technologies like lithium-ion batteries, solar cells, advanced photocatalysis, and pharmaceuticals. researchgate.netborax.comresearchgate.netchemimpex.com
Research Approach Primarily single-discipline studies in chemistry or materials science. Integration of multiple disciplines like polymer chemistry, computational modeling, and advanced physical characterization.

Integration of Multi-disciplinary Research Approaches

Advancing the science and application of this compound will increasingly require the integration of multiple scientific disciplines. The challenges and opportunities, from designing novel synthetic routes to understanding complex defect structures, are too broad for a single field of study.

Future progress will be driven by collaborative efforts that bridge:

Chemistry and Materials Science: Combining the principles of inorganic and polymer chemistry to design and synthesize novel templated materials and composites, as seen in the development of the PEG-ammonium pentaborate inclusion compound. semanticscholar.orgrsc.org

Experimental Physics and Computational Modeling: Using advanced experimental characterization techniques (e.g., NPD, NMR, EPR) in concert with theoretical calculations (e.g., DFT) to build a comprehensive model of the material's structure-property relationships, from the ideal crystal to the defect-laden real-world material. aps.org

Materials Processing and Application Engineering: Establishing a clear feedback loop between the methods used to process the material (e.g., inducing defects via shock waves) and its performance in a specific application (e.g., photocatalysis), allowing for the targeted engineering of desired functionalities. researchgate.net

By fostering such multi-disciplinary approaches, the research community can move beyond incremental improvements and unlock the full potential of this compound in both fundamental science and innovative technologies.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Boric acid
Ammonia
Poly(ethylene-glycol) (PEG)
Ammonia borane
Ammonium biborate tetrahydrate
Lithium-ion
Barium Titanate (BaTiO3)

Q & A

Q. What are the established methods for synthesizing ammonium pentaborate tetrahydrate, and how can purity be optimized?

Ammonium pentaborate tetrahydrate is synthesized via salt formation by reacting ammonia with boric acid in aqueous solutions. To optimize purity, stoichiometric control (e.g., NH₃:H₃BO₃ molar ratios) and recrystallization from ethanol or water are recommended. Post-synthesis, drying at controlled temperatures (<110°C) prevents dehydration . Characterization via X-ray diffraction (XRD) confirms phase purity by matching lattice constants (e.g., orthorhombic structure: a = 11.033 Å, b = 11.332 Å, c = 9.238 Å) .

Q. Which analytical techniques are critical for characterizing ammonium pentaborate tetrahydrate?

Key techniques include:

  • XRD : Identifies crystal structure and phase purity using reference patterns (e.g., NBS Monograph 25) .
  • FT-IR and ¹¹B-NMR : Resolve boron-oxygen bonding (e.g., B-O-B stretching at ~1,350 cm⁻¹) and confirm pentaborate anion geometry .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states by mass loss during heating (e.g., 4H₂O release at 100–450°C) .
  • Elemental Analysis : Validates stoichiometry (e.g., B:N ratio via ICP-OES) .

Q. How does solubility in aqueous systems impact experimental design?

Ammonium pentaborate tetrahydrate has moderate water solubility (~70 g/L at 15°C). For electrolyte applications (e.g., capacitors), solubility limits require concentration optimization to prevent precipitation. In crystal growth studies, slow evaporation with additives (e.g., MgCl₂) induces phase-specific nucleation (e.g., β-phase formation) .

Q. What are the primary research applications of ammonium pentaborate tetrahydrate?

  • Electrolytes : Used in wet/dry capacitors due to boron’s electron-deficient properties .
  • Flame Retardancy : Generates intumescent chars in polymers via thermal decomposition (e.g., releases NH₃ and H₂O, forming B₂O₃ glassy layers) .
  • Materials Science : Dopant for N/B-co-doped carbon materials to enhance electrochemical performance (e.g., specific capacitance up to 2,859 m²/g) .

Q. What safety protocols are essential when handling ammonium pentaborate tetrahydrate?

  • Storage : Ambient temperatures to prevent hydrolysis; isolate from strong oxidizers .
  • Waste Disposal : Neutralize acidic residues (pH 6–8) before disposal; avoid environmental release due to boron toxicity .
  • PPE : Use gloves and eye protection to mitigate irritation (GHS H315/H319/H335) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of ammonium pentaborate tetrahydrate?

TGA/DTA studies reveal a two-stage decomposition:

  • Stage 1 (100–200°C) : Loss of 4H₂O and partial NH₃ release.
  • Stage 2 (200–450°C) : Complete NH₃ evolution, forming amorphous B₂O₃. The reaction follows: 2(NH₄)₂B₁₀O₁₆·4H₂O → 2NH₃ + 9H₂O + 5B₂O₃ . Kinetic analysis (e.g., Kissinger method) can derive activation energies for decomposition steps.

Q. How do solution additives influence crystal morphology and phase stability?

  • α-Phase : Forms via slow evaporation with {101}, {011}, and {110} facets; 99% twin crystals due to c-axis twinning .
  • β-Phase : Induced by Mg²⁺/Cl⁻ additives, yielding prismatic crystals elongated along [110]. Ion adsorption alters surface energy, favoring β-phase nucleation . Quantitative morphology analysis (e.g., Bravais-Friedel-Donnay-Harker model) correlates habit with supersaturation.

Q. What role does ammonium pentaborate tetrahydrate play in flame-retardant polymer composites?

At >33 wt.%, it generates intumescent chars via:

  • Gas Phase : Releases NH₃ and H₂O, diluting flammable gases.
  • Condensed Phase : B₂O₃ forms a glassy barrier, reducing heat transfer. In polyurethane, 0.18 cm coatings withstand 800°C for 7–10 minutes, validated by cone calorimetry .

Q. How can thermodynamic properties inform material stability in high-temperature applications?

Heat capacity measurements (15–370 K) reveal:

  • Entropy (S₃₉₈) : 272.15 J/mol·K for hydrated form.
  • Dehydration Enthalpy : ~200 kJ/mol (calculated via Hess’s Law) . These data predict stability in capacitor electrolytes or refractory fluxes under thermal stress .

Q. What advanced doping methodologies utilize ammonium pentaborate tetrahydrate in energy materials?

Hydrothermal treatment with carbon precursors (e.g., sword bean shells) creates N/B-co-doped porous carbons. Key steps:

  • Carbonization/KOH Activation : Achieves high surface area (2,859 m²/g).
  • Doping : NH₄⁺ and B₅O₈⁻ integrate into carbon matrices, enhancing conductivity and capacitance (tested via three-electrode CV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.